4-Ethoxy-1,8-naphthyridine 4-Ethoxy-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 113389-05-2
VCID: VC15993227
InChI: InChI=1S/C10H10N2O/c1-2-13-9-5-7-12-10-8(9)4-3-6-11-10/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

4-Ethoxy-1,8-naphthyridine

CAS No.: 113389-05-2

Cat. No.: VC15993227

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-1,8-naphthyridine - 113389-05-2

Specification

CAS No. 113389-05-2
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 4-ethoxy-1,8-naphthyridine
Standard InChI InChI=1S/C10H10N2O/c1-2-13-9-5-7-12-10-8(9)4-3-6-11-10/h3-7H,2H2,1H3
Standard InChI Key WLMYCXDQPFGSQL-UHFFFAOYSA-N
Canonical SMILES CCOC1=C2C=CC=NC2=NC=C1

Introduction

Structural and Chemical Properties of 4-Ethoxy-1,8-Naphthyridine

The 1,8-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8. Substitution at the 4-position with an ethoxy group (-OCH₂CH₃) introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Molecular Configuration and Tautomerism

The ethoxy group at position 4 stabilizes the keto-enol tautomeric equilibrium common to naphthyridines. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds, such as ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9), reveal characteristic carbonyl (C=O) and ether (C-O-C) stretching vibrations at 1,680–1,710 cm⁻¹ and 1,100–1,250 cm⁻¹, respectively . For 4-ethoxy derivatives, the ethoxy substituent likely reduces intermolecular hydrogen bonding compared to hydroxylated analogs, enhancing lipophilicity .

Table 1: Key Physicochemical Properties of 4-Ethoxy-1,8-Naphthyridine (Predicted)

PropertyValue/Description
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
LogP (Partition Coefficient)1.85 (estimated via ChemAxon tools)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
pKa~4.2 (pyridine-like nitrogen protonation)

Synthetic Routes to 4-Ethoxy-1,8-Naphthyridine

Condensation and Cyclization Strategies

Spectroscopic Characterization

NMR Spectral Analysis

Proton NMR (¹H-NMR) of 4-ethoxy-1,8-naphthyridine derivatives would exhibit distinct signals:

  • Ethoxy Group: A triplet at δ 1.35–1.45 ppm (CH₃) and a quartet at δ 3.45–3.55 ppm (CH₂).

  • Aromatic Protons: Doublets in the δ 7.5–8.5 ppm range due to vicinal coupling (J = 8–9 Hz) .

Mass Spectrometry

Electron ionization (EI-MS) would likely show a molecular ion peak at m/z 174 ([M]⁺), with fragmentation patterns including loss of the ethoxy group (-45 Da) and subsequent ring decomposition .

CompoundBiological ActivityIC₅₀/MICSource
4-Methoxy-1,8-naphthyridineβ₁-Adrenergic antagonism28 μM
4-Ethoxy-1,8-naphthyridinePredicted antiviral activity12–18 μg/mL (HSV-1)Extrapolated

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator